Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
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Overview
Description
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound. It is characterized by the presence of a benzenesulfonic acid group, a chlorophenyl group, and a pyrazolyl azo linkage. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring.
Azo Coupling Reaction: The next step involves the azo coupling reaction, where the pyrazole derivative is reacted with a diazonium salt derived from 4-chlorobenzenesulfonic acid. This reaction is typically carried out under acidic conditions to facilitate the formation of the azo linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Oxidation and Reduction: The azo group can be reduced to form corresponding amines, while the sulfonic acid group can undergo oxidation under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst can be employed.
Major Products
Reduction of Azo Group: This reaction typically yields the corresponding amines.
Substitution Products: Depending on the substituent introduced, various substituted derivatives can be formed.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the manufacture of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the azo group can undergo redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonic acid: Shares the benzenesulfonic acid group but lacks the pyrazolyl azo linkage.
Benzenesulfonic acid, 3-chloro-4-methyl-, sodium salt: Similar sulfonic acid group but different substituents on the aromatic ring.
Uniqueness
The unique combination of the pyrazolyl azo linkage and the sulfonic acid group in Benzenesulfonic acid, 4-chloro-3-((1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
37078-96-9 |
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Molecular Formula |
C16H11Cl2N4NaO4S |
Molecular Weight |
449.2 g/mol |
IUPAC Name |
sodium;4-chloro-3-[[1-(4-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O4S.Na/c1-9-15(16(23)22(21-9)11-4-2-10(17)3-5-11)20-19-14-8-12(27(24,25)26)6-7-13(14)18;/h2-8,15H,1H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
PKDOCRWEPWVNMS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])Cl)C3=CC=C(C=C3)Cl.[Na+] |
Origin of Product |
United States |
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